molecular formula C21H30N6O9 B13786632 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate CAS No. 94998-42-2

2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate

Cat. No.: B13786632
CAS No.: 94998-42-2
M. Wt: 510.5 g/mol
InChI Key: ZZRKEUIGRXSUFZ-UHFFFAOYSA-N
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Description

2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Diethylamino Group:

    Formation of the Hexanamide Moiety: This involves the reaction of the intermediate with hexanoic acid or its derivatives.

    Picrate Formation: The final step involves the reaction of the compound with picric acid to form the picrate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate has several scientific research applications:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: The compound could be used in the development of new materials or chemical products.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular or biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide
  • N-(3,4-Dimethyl-5-isoxazolyl)-2-(diethylamino)hexanamide

Uniqueness

2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate is unique due to the presence of the picrate group, which can influence its chemical properties and reactivity. This compound may exhibit different solubility, stability, and biological activity compared to its non-picrate counterparts.

Properties

CAS No.

94998-42-2

Molecular Formula

C21H30N6O9

Molecular Weight

510.5 g/mol

IUPAC Name

[1-[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-1-oxohexan-2-yl]-diethylazanium;2,4,6-trinitrophenolate

InChI

InChI=1S/C15H27N3O2.C6H3N3O7/c1-6-9-10-13(18(7-2)8-3)14(19)16-15-11(4)12(5)17-20-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h13H,6-10H2,1-5H3,(H,16,19);1-2,10H

InChI Key

ZZRKEUIGRXSUFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC1=C(C(=NO1)C)C)[NH+](CC)CC.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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